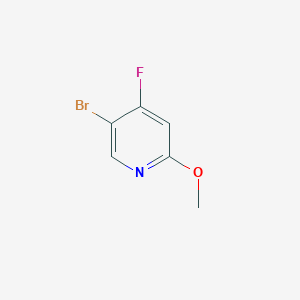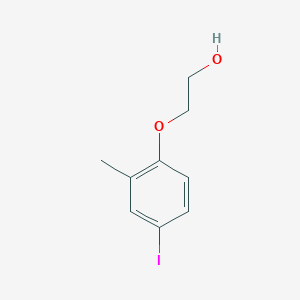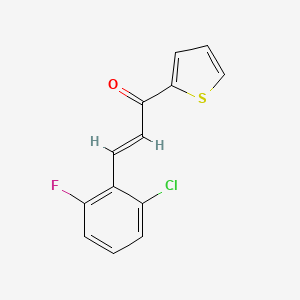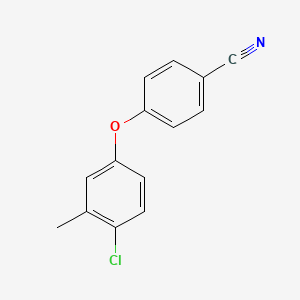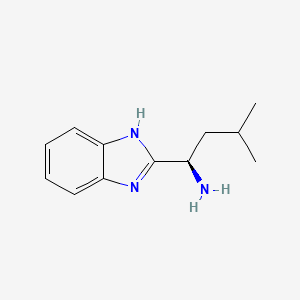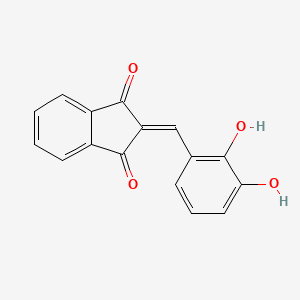
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione, also known as 2-hydroxy-3-methyl-indan-1,3-dione, is a natural product found in plants and fungi. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione involves the condensation of 2,3-dihydroxybenzaldehyde with indane-1,3-dione in the presence of a suitable catalyst.
Starting Materials
2,3-dihydroxybenzaldehyde, indane-1,3-dione, catalyst
Reaction
Step 1: Dissolve 2,3-dihydroxybenzaldehyde (1.0 equiv) and indane-1,3-dione (1.0 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete., Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid that may have formed., Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the solid under vacuum to obtain the desired product, 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione.
Aplicaciones Científicas De Investigación
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents. It has also been used in the synthesis of dyes and other chemicals for industrial and laboratory applications. In addition, it has been used as a model compound in studies of enzyme-catalyzed reactions, and it has been used as a starting material for the synthesis of a variety of other compounds.
Mecanismo De Acción
The mechanism of action of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione is not fully understood, but it is believed to involve the formation of an indane-1,3-dione intermediate, which is then converted to the desired product by a variety of chemical reactions. The intermediate is believed to be formed by the reaction of the Grignard reagent with the 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dionemethyl-indan-1,3-dione in the presence of a catalytic amount of a base, such as potassium carbonate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione are not well understood. It has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and anti-cancer agents, but its exact mechanism of action is not known. It is believed to act as an intermediate in the synthesis of various compounds, but its exact role in the synthesis of these compounds is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize, and it is a versatile intermediate in the synthesis of a variety of compounds. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.
Direcciones Futuras
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs, dyes, and other chemicals. It could also be used as a model compound in studies of enzyme-catalyzed reactions, and it could be used to study the mechanism of action of various compounds. Additionally, it could be used in the development of new drugs and other compounds, and it could be used to study the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
2-[(2,3-dihydroxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-13-7-3-4-9(14(13)18)8-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-8,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQPIVMYCFYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)O)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,3-Dihydroxyphenyl)methylene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

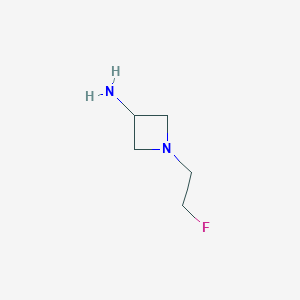
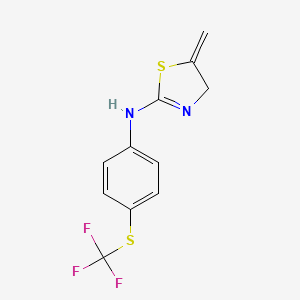
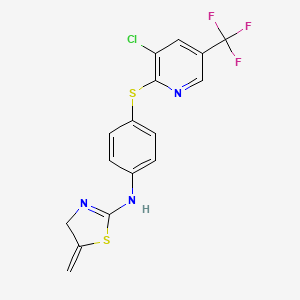

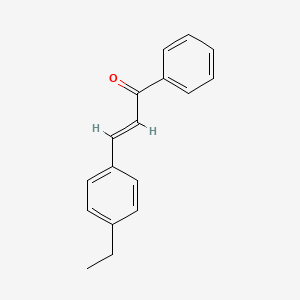
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
